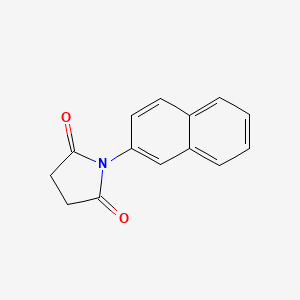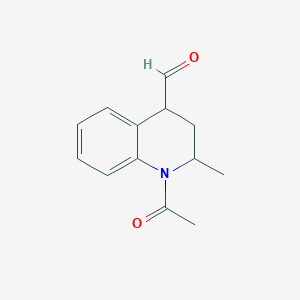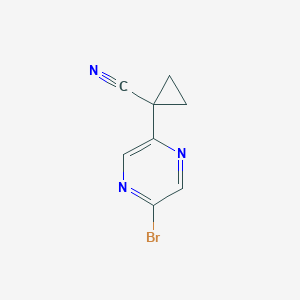![molecular formula C11H15NSSi B11884844 2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)
2-((Trimethylsilyl)methyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Trimethylsilyl)methyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a trimethylsilyl group Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methyl)benzo[d]thiazole typically involves the reaction of benzothiazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((Trimethylsilyl)methyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((Trimethylsilyl)methyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((Trimethylsilyl)methyl)benzo[d]thiazole involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzothiazole: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
2-((Trimethylsilyl)methyl)benzoxazole: Similar structure but with an oxygen atom in place of sulfur, leading to different chemical properties.
2-((Trimethylsilyl)methyl)imidazole: Contains an imidazole ring instead of a benzothiazole ring, affecting its biological activity.
Uniqueness
2-((Trimethylsilyl)methyl)benzo[d]thiazole is unique due to the presence of both the benzothiazole ring and the trimethylsilyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H15NSSi |
|---|---|
Peso molecular |
221.40 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-ylmethyl(trimethyl)silane |
InChI |
InChI=1S/C11H15NSSi/c1-14(2,3)8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,8H2,1-3H3 |
Clave InChI |
VQFHXYOGBROXDL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
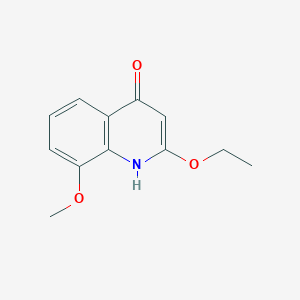
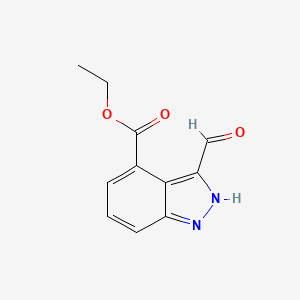


![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)

![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
